[Carboxy-(4-methoxyphenyl)methyl]azanium;chloride
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Overview
Description
[Carboxy-(4-methoxyphenyl)methyl]azanium;chloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by the presence of a carboxy group, a methoxyphenyl group, and an azanium ion, combined with a chloride ion. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Carboxy-(4-methoxyphenyl)methyl]azanium;chloride typically involves the reaction of 4-methoxybenzylamine with a carboxylic acid derivative under acidic conditions to form the azanium ion. The reaction is usually carried out in an aqueous or organic solvent, with the addition of hydrochloric acid to facilitate the formation of the chloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The starting materials are mixed in reactors, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
[Carboxy-(4-methoxyphenyl)methyl]azanium;chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy group and the azanium ion can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild to moderate conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an organic solvent.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles, under conditions that favor the displacement of the methoxy or azanium groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted aromatic compounds.
Scientific Research Applications
[Carboxy-(4-methoxyphenyl)methyl]azanium;chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in studies of enzyme activity and protein interactions, due to its ability to form stable complexes with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which [Carboxy-(4-methoxyphenyl)methyl]azanium;chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modifying their activity. It may also interact with cell membranes, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Organochlorides: A broad class of compounds containing chlorine, with diverse applications in industry and research.
Uniqueness
[Carboxy-(4-methoxyphenyl)methyl]azanium;chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various scientific fields.
Properties
IUPAC Name |
[carboxy-(4-methoxyphenyl)methyl]azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-13-7-4-2-6(3-5-7)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDELKJOVNVBXIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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